molecular formula C20H21BrN2O2 B12614198 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 875485-11-3

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12614198
CAS No.: 875485-11-3
M. Wt: 401.3 g/mol
InChI Key: OFWZKZVLEGBVMY-UHFFFAOYSA-N
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Description

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-[(6-bromohexyl)oxy]phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-ethyl-N,N-diisopropylamine and HATU . The reaction is usually carried out at room temperature for a specified duration to ensure complete cyclization and alkylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The bromohexyl group can enhance lipophilicity, aiding in membrane permeability and cellular uptake . The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

875485-11-3

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[4-(6-bromohexoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H21BrN2O2/c21-14-6-1-2-7-15-24-18-12-10-17(11-13-18)20-23-22-19(25-20)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2

InChI Key

OFWZKZVLEGBVMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCCBr

Origin of Product

United States

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